molecular formula C17H14O2S B8461374 2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl- CAS No. 162012-30-8

2(5H)-Furanone, 4-[4-(methylthio)phenyl]-3-phenyl-

Cat. No. B8461374
Key on ui cas rn: 162012-30-8
M. Wt: 282.4 g/mol
InChI Key: UZLXCHVDUBCZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486194B2

Procedure details

A mixture of 4 g of the product of Step 3, 3.7 g of PhB(OH)2, 0.4 g of Ph3As, 0.4 g of PdCl2(PhCN)2 in 100 ml of benzene and 15 ml of 2N NaOH is refluxed for 6 h. Ether(200 ml) is then added and the mixture is washed with 100 ml of saturated NaHCO3. The organic layer is dried over MgSO4 and concentrated. The residue is purified by flash chromatography on silica gel eluted with 4:1 hexane/EtOAc to give the tide compound.
Name
product
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
PdCl2(PhCN)2
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3](=[O:15])[O:4][CH2:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[As](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>C1C=CC=CC=1.[OH-].[Na+].C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl>[C:16]1([C:2]2[C:3](=[O:15])[O:4][CH2:5][C:6]=2[C:7]2[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][CH:8]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:5.6,7.8.9|

Inputs

Step One
Name
product
Quantity
4 g
Type
reactant
Smiles
IC=1C(OCC1C1=CC=C(C=C1)SC)=O
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
[As](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
PdCl2(PhCN)2
Quantity
0.4 g
Type
catalyst
Smiles
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 h
Duration
6 h
WASH
Type
WASH
Details
the mixture is washed with 100 ml of saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with 4:1 hexane/EtOAc
CUSTOM
Type
CUSTOM
Details
to give the tide compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C(OCC1C1=CC=C(C=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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